Quinoline, 6-chloro-2-methyl-8-nitro-
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Overview
Description
Quinoline, 6-chloro-2-methyl-8-nitro-, is a derivative of quinoline, an aromatic heterocyclic organic compound. Quinoline itself consists of a benzene ring fused with a pyridine ring. The compound 6-chloro-2-methyl-8-nitroquinoline is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 8th position on the quinoline ring.
Preparation Methods
The synthesis of quinoline derivatives, including 6-chloro-2-methyl-8-nitroquinoline, can be achieved through several methods. Classical synthesis protocols such as the Skraup, Doebner-von Miller, and Conrad-Limpach methods are commonly used. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions .
For example, the Skraup synthesis involves heating aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene, to produce quinoline derivatives . In the case of 6-chloro-2-methyl-8-nitroquinoline, specific starting materials and reaction conditions would be tailored to introduce the chloro, methyl, and nitro substituents at the desired positions on the quinoline ring.
Chemical Reactions Analysis
Quinoline, 6-chloro-2-methyl-8-nitro-, undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The nitro group at the 8th position can direct electrophilic substitution reactions to the 5th and 7th positions of the quinoline ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group at the 2nd position can be oxidized to a carboxylic acid using strong oxidizing agents.
Scientific Research Applications
Quinoline, 6-chloro-2-methyl-8-nitro-, has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties.
Industrial Chemistry: Quinoline derivatives are used as intermediates in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of quinoline, 6-chloro-2-methyl-8-nitro-, depends on its specific application. In medicinal chemistry, quinoline derivatives often act by interfering with DNA synthesis or function, inhibiting enzymes, or binding to specific receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the chloro and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Quinoline, 6-chloro-2-methyl-8-nitro-, can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the nitro and methyl groups, resulting in different reactivity and biological activity.
8-Nitroquinoline: Lacks the chloro and methyl groups, which can affect its pharmacological properties.
2-Methylquinoline: Lacks the chloro and nitro groups, leading to different chemical behavior and applications.
Properties
IUPAC Name |
6-chloro-2-methyl-8-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQDFZQKPPIIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450494 |
Source
|
Record name | Quinoline, 6-chloro-2-methyl-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61854-60-2 |
Source
|
Record name | Quinoline, 6-chloro-2-methyl-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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